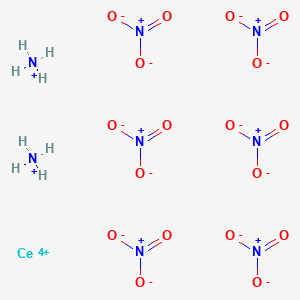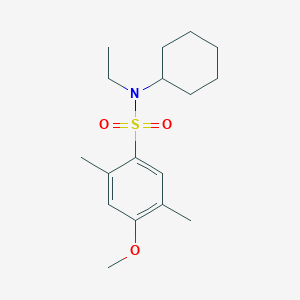
8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate is a chemical compound with the molecular formula C16H11Cl2NO3S. It is known for its unique structure, which combines a quinoline moiety with a dichloromethylbenzenesulfonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate typically involves the reaction of quinoline derivatives with sulfonyl chlorides under controlled conditions. One common method includes the use of 8-hydroxyquinoline and 2,4-dichloro-5-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form quinoline N-oxides under specific conditions.
Reduction Reactions: The compound can be reduced to form different quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, with reactions typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, quinoline N-oxides, and reduced quinoline compounds .
Applications De Recherche Scientifique
8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways. These interactions make it a promising candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A basic structure similar to 8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate but lacks the sulfonate group.
8-Hydroxyquinoline: Similar structure but with a hydroxyl group instead of the sulfonate group.
2,4-Dichloro-5-methylbenzenesulfonic acid: Contains the sulfonate group but lacks the quinoline moiety.
Uniqueness
This compound is unique due to its combined structure, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of reactions and exhibit potential therapeutic effects that are not observed in its individual components .
Propriétés
Formule moléculaire |
C16H11Cl2NO3S |
|---|---|
Poids moléculaire |
368.2 g/mol |
Nom IUPAC |
quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate |
InChI |
InChI=1S/C16H11Cl2NO3S/c1-10-8-15(13(18)9-12(10)17)23(20,21)22-14-6-2-4-11-5-3-7-19-16(11)14/h2-9H,1H3 |
Clé InChI |
HQJHOBANXABPTB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
SMILES canonique |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)

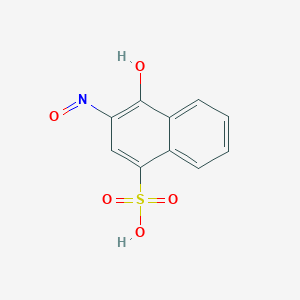

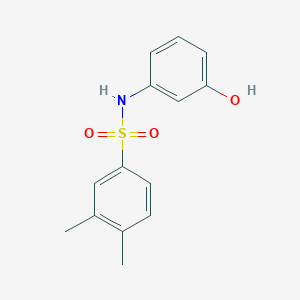
![(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl) 2-chloro-2,2-di(phenyl)acetate](/img/structure/B239427.png)
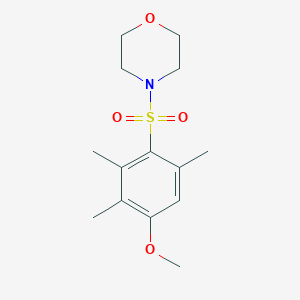

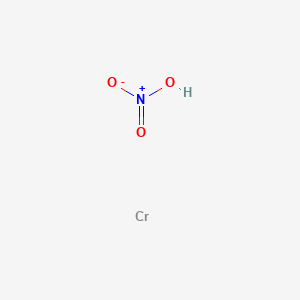
![Pyrrolidine, 1-[(3-methylphenyl)sulfonyl]-](/img/structure/B239446.png)


